molecular formula C5H7N3O3 B1209088 2-(4-nitro-1H-pyrazol-1-yl)ethanol CAS No. 42027-81-6

2-(4-nitro-1H-pyrazol-1-yl)ethanol

Cat. No. B1209088
Key on ui cas rn: 42027-81-6
M. Wt: 157.13 g/mol
InChI Key: WHPWNPMESFLXQT-UHFFFAOYSA-N
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Patent
US08426408B2

Procedure details

A solid mixture of 4-nitro-1H-pyrazole (1 g, 8.84 mmol), 1,3-dioxolan-2-one (3.89 g, 44.2 mmol) and cesium carbonate (2.88 g, 8.84 mmol) was suspended in 20 ml dimethylformamide and the resulting suspension was slowly heated to 100° C. overnight. The mixture was added to 100 ml water and 40 ml ethyl acetate; the separated aqueous layer was extracted with ethyl acetate (30 ml), and the combined organic layers were washed with brine (30 ml), dried with magnesium sulfate, filtered and concentrated. The residue was flash chromatographed (50 mm; 2% methanol/methylene chloride then 4% methanol/methylene chloride) to give the title compound with some residual DMF.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.89 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
2.88 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[N:6][NH:7][CH:8]=1)([O-:3])=[O:2].[O:9]1[CH2:13][CH2:12]OC1=O.C(=O)([O-])[O-].[Cs+].[Cs+].O>CN(C)C=O.C(OCC)(=O)C>[N+:1]([C:4]1[CH:5]=[N:6][N:7]([CH2:12][CH2:13][OH:9])[CH:8]=1)([O-:3])=[O:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=NNC1
Name
Quantity
3.89 g
Type
reactant
Smiles
O1C(OCC1)=O
Name
cesium carbonate
Quantity
2.88 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the separated aqueous layer was extracted with ethyl acetate (30 ml)
WASH
Type
WASH
Details
the combined organic layers were washed with brine (30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed (50 mm

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=NN(C1)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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